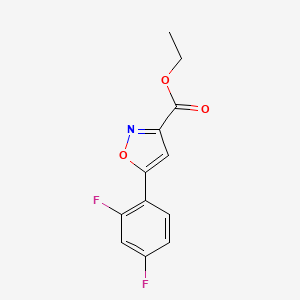

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

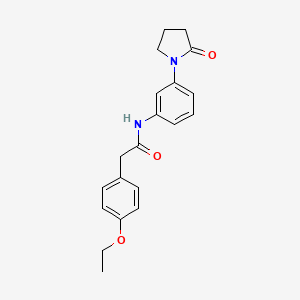

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate” are not available, similar compounds have been synthesized using various methods. For instance, the Sandmeyer reaction has been used for the synthesis of related compounds .

Chemical Reactions Analysis

The Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .

Applications De Recherche Scientifique

- Anticancer Agents : Researchers explore the potential of this compound as an anticancer agent. Its structural features may inhibit tumor growth or metastasis .

- Anti-inflammatory Properties : Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate could serve as a scaffold for designing anti-inflammatory drugs .

- Organic Semiconductors : Researchers investigate its use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (solar cells) .

- Metal Complexes : The oxazole ring can coordinate with metal ions, leading to potential applications in catalysis or molecular recognition .

- Researchers use this compound as a reference standard in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .

Medicinal Chemistry and Drug Development

Materials Science

Coordination Chemistry

Pharmacokinetics and Metabolism Studies

Chemical Biology and Bioorganic Chemistry

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .

Biochemical Pathways

It’s worth noting that compounds involved in sm cross-coupling reactions can influence various biochemical pathways due to their role in forming carbon–carbon bonds .

Result of Action

The formation of carbon–carbon bonds through sm cross-coupling reactions can lead to the synthesis of complex organic compounds .

Action Environment

It’s worth noting that the conditions for sm cross-coupling reactions are generally mild and functional group tolerant .

Propriétés

IUPAC Name |

ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJPRVBFXLXFRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)

![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)

![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)